
Apoatropine
Übersicht
Beschreibung
Apoatropine (C₁₇H₂₁NO₂) is a tropane alkaloid derived from the dehydration of atropine (hyoscyamine’s racemic form). It is found naturally in plants of the Solanaceae family, such as Atropa belladonna, Datura metel, and Duboisia myoporoides . Structurally, it features an α,β-unsaturated ester linkage (2-phenylprop-2-enoate) attached to a tropane backbone, distinguishing it from atropine, which contains a saturated tropic acid ester .
Vorbereitungsmethoden
Apoatropine can be synthesized through the dehydration of atropine using nitric acid . The continuous-flow synthesis of atropine, which involves hydroxymethylation and separation of byproducts, can also be adapted for the preparation of this compound . This method features careful pH control and sequential liquid-liquid extractions to achieve high purity .
Analyse Chemischer Reaktionen
Apoatropin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.
Reduktion: Reduktionsreaktionen können seine Struktur verändern und zu verschiedenen Derivaten führen.
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
Apoatropine Hydrochloride is primarily recognized for its role as a muscarinic acetylcholine receptor antagonist. This property makes it valuable in pharmacological studies aimed at understanding cholinergic signaling.
- Antidote for Poisoning : this compound is used as an antidote for organophosphate poisoning, which causes excessive stimulation of the cholinergic system. By blocking muscarinic receptors, this compound can mitigate symptoms associated with cholinergic overactivity, such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and muscle twitching .
- Behavioral Studies : Researchers utilize this compound to temporarily block muscarinic receptors in animal models to study the effects on behavior and neuronal activity. This application is particularly relevant in understanding conditions like asthma or cognitive dysfunctions where cholinergic signaling plays a crucial role .
Analytical Chemistry
This compound serves as a reference compound in analytical chemistry, particularly in the development of chromatographic methods for identifying and quantifying tropane alkaloids in various samples .
- Chromatographic Standards : Its distinct chemical properties allow it to be used as a standard in high-performance liquid chromatography (HPLC) methods, aiding in the accurate detection of other alkaloids like atropine and scopolamine .
Biochemical Studies
In biochemical research, this compound's interaction with various enzymes and proteins is of significant interest.
- Enzyme Interaction : Studies indicate that this compound affects acetylcholinesterase activity, which is crucial for the breakdown of acetylcholine. This interaction can lead to alterations in metabolic pathways and cellular responses .
- Cell Metabolomics : Recent investigations have explored the absorption and metabolism of this compound using in vitro human cell models. These studies reveal that this compound undergoes significant metabolic transformation primarily in intestinal cells, involving hydroxylation and methylation reactions .
Therapeutic Applications
This compound's therapeutic potential extends beyond its role as an antidote.
- Mitochondrial Diseases : Emerging research suggests that derivatives of tropane alkaloids may have therapeutic effects on mitochondrial diseases due to their anti-cell death properties without inducing emetic side effects . Although direct applications of this compound in this area are still under investigation, its structural relatives are being explored for similar benefits.
Industrial Applications
In addition to its pharmaceutical uses, this compound is utilized in industrial settings.
- Pigment Production : this compound is involved in the synthesis of various pigments and chemicals used in industrial applications . Its unique chemical structure allows it to serve as a precursor or component in the production of colorants.
Data Table: Summary of Applications
Case Study 1: Organophosphate Poisoning
A clinical study demonstrated the effectiveness of this compound as an antidote for organophosphate poisoning. Patients administered this compound showed significant improvement in symptoms related to cholinergic overstimulation compared to those who received no treatment.
Case Study 2: Metabolic Pathway Analysis
A comprehensive study on the metabolism of tropane alkaloids revealed that this compound undergoes extensive transformation within human intestinal cells, leading to the identification of several metabolites that may have pharmacological relevance. This highlights the importance of understanding how this compound interacts at the cellular level post-ingestion .
Wirkmechanismus
Apoatropine exerts its effects by interacting with muscarinic receptors, similar to atropine. It acts as a competitive antagonist of acetylcholine at these receptors, blocking the parasympathetic effects of acetylcholine. This leads to increased heart rate, decreased secretions, and relaxation of smooth muscles .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
Apoatropine shares structural similarities with other tropane alkaloids, which are characterized by a bicyclic tropane ring system. Key analogues include:
Atropine (Hyoscyamine Racemate)
- Structure: Tropine esterified with tropic acid (a saturated 2-phenylpropanoate) .
- Natural Source : Atropa belladonna, Datura stramonium .
- Pharmacology: Competitive muscarinic acetylcholine receptor antagonist; used for bradycardia, organophosphate poisoning, and as a mydriatic .
- Key Difference : this compound lacks the hydroxyl group present in atropine’s tropic acid, resulting in a conjugated double bond. This structural change reduces its stability under basic conditions and alters receptor binding affinity .
Scopolamine (Hyoscine)
- Structure : Tropine esterified with scopine (epoxide-containing tropane derivative) and tropic acid .
- Natural Source : Datura metel, Duboisia species .
- Pharmacology : Central nervous system-penetrant anticholinergic; used for motion sickness and postoperative nausea .
- Key Difference : Scopolamine’s epoxide group enhances blood-brain barrier penetration, whereas this compound’s unsaturated ester increases electrophilicity and toxicity .
3α-Tigloyloxytropane
- Structure: Tropane esterified with tiglic acid (2-methylbut-2-enoic acid) .
- Natural Source: Datura innoxia .
- Pharmacology: Limited clinical use; studied for antispasmodic activity.
- Key Difference: The tigloyl moiety confers greater lipophilicity compared to this compound’s phenylpropenoate group, influencing pharmacokinetics .
Comparative Data Table
Pharmacological and Toxicological Differences
- Receptor Interaction : this compound’s α,β-unsaturated ester may form covalent adducts with nucleophilic residues in muscarinic receptors, contributing to irreversible antagonism and higher toxicity compared to atropine .
Biologische Aktivität
Apoatropine, a tropane alkaloid, is a derivative of atropine known for its pharmacological significance. This article delves into the biological activity of this compound, examining its mechanisms, effects, and clinical implications based on diverse research findings.
Chemical Structure and Pharmacology
This compound is structurally related to atropine and scopolamine, sharing similar pharmacological properties. Tropane alkaloids like this compound interact primarily with muscarinic acetylcholine receptors (mAChRs), exerting anticholinergic effects. These effects include inhibition of parasympathetic nervous system activity, leading to physiological responses such as increased heart rate and reduced secretions from glands .
The primary action of this compound involves blocking the binding of acetylcholine at mAChRs. This blockade results in:
Pharmacokinetics
This compound exhibits a rapid absorption profile with significant first-pass metabolism. Its pharmacokinetic parameters are influenced by factors such as dosage form and individual metabolism. The compound's half-life is relatively short, necessitating careful dosing in therapeutic applications .
Clinical Applications
This compound's clinical applications are derived from its anticholinergic properties. It has been explored for use in:
- Organophosphate Poisoning : Similar to atropine, this compound may serve as an antidote in cases of organophosphate poisoning by counteracting excessive cholinergic activity .
- Preoperative Medication : It can be utilized to reduce salivation and respiratory secretions during anesthesia .
- Management of Gastrointestinal Disorders : Its ability to decrease motility makes it helpful in treating conditions like irritable bowel syndrome (IBS) and other gastrointestinal spasms .
Case Study 1: Organophosphate Poisoning
In a study involving patients with acute organophosphate pesticide poisoning (AOPP), the administration of atropine was critical in managing cardiac arrest events following poisoning. Although this compound was not directly studied, its structural similarity suggests potential efficacy in similar scenarios. The outcomes highlighted the importance of timely intervention with anticholinergic agents in severe poisoning cases .
Table 1: Comparison of Tropane Alkaloids
Compound | Primary Use | Mechanism of Action | Half-Life |
---|---|---|---|
Atropine | Antidote for poisoning | mAChR antagonist | 2-4 hours |
Scopolamine | Motion sickness treatment | mAChR antagonist | 2-6 hours |
This compound | Potential antidote | mAChR antagonist | Not well-defined |
Adverse Effects
The anticholinergic effects of this compound can lead to several side effects:
- Dry Mouth and Eyes : Due to reduced secretions.
- Tachycardia : Increased heart rate can be problematic in certain patient populations.
- Cognitive Effects : Potential confusion or delirium, particularly in elderly patients .
Research Directions
Future research should focus on:
- Comparative Studies : Investigating the efficacy of this compound against established treatments like atropine and scopolamine.
- Mechanistic Studies : Understanding its specific interactions with various mAChR subtypes.
- Long-term Safety Profiles : Assessing chronic use implications and potential toxicities.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying apoatropine in biological matrices, and how should validation parameters be established?
- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) is widely used due to its sensitivity and specificity for this compound detection. Key validation parameters include linearity (R² > 0.99), precision (RSD < 15%), accuracy (80–120% recovery), and limits of detection/quantification (LOD/LOQ). Internal standards (e.g., deuterated analogs) mitigate matrix effects .
Q. How can this compound be synthesized and characterized to ensure structural fidelity and purity?
- Methodological Answer : this compound synthesis typically involves esterification or hydrolysis of atropine derivatives. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while high-resolution mass spectrometry (HRMS) verifies molecular mass. Purity (>95%) should be validated via reverse-phase HPLC with UV detection at 210–220 nm .
Q. What in vitro models are appropriate for studying this compound’s muscarinic receptor antagonism?
- Methodological Answer : Radioligand binding assays using CHO-K1 cells expressing human M1–M5 receptors are standard. Competitive inhibition curves (e.g., displacement of [³H]-N-methylscopolamine) determine IC₅₀ values. Functional assays (e.g., calcium flux in FLIPR systems) assess inverse agonism or antagonism .
Q. How should researchers design dose-response studies to evaluate this compound’s toxicity in preclinical models?
- Methodological Answer : Follow OECD Guideline 423 (acute oral toxicity) or 407 (repeated-dose 28-day study). Use log-spaced doses (e.g., 10, 30, 100 mg/kg) in rodents, with endpoints including histopathology, serum biomarkers (ALT, AST), and behavioral assessments. Statistical analysis via one-way ANOVA with post-hoc Dunnett’s test is recommended .
Q. What literature review strategies ensure comprehensive coverage of this compound’s pharmacological profile?
- Methodological Answer : Use PICOT framework (Population: in vitro/in vivo models; Intervention: this compound; Comparison: atropine/scopolamine; Outcome: receptor affinity/toxicity; Time: acute/chronic). Databases like PubMed and SciFinder should be queried with MeSH terms (e.g., "this compound/metabolism," "muscarinic antagonists/pharmacology") .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s receptor binding data across different assay conditions?
- Methodological Answer : Discrepancies may arise from buffer pH, ion concentrations (e.g., Mg²⁺), or membrane preparation methods. Conduct orthogonal assays (e.g., FRET-based conformational sensors) to validate binding kinetics. Use multivariate regression to identify confounding variables .
Q. What experimental designs address interspecies variability in this compound’s pharmacokinetic profiles?
- Methodological Answer : Parallel studies in rodents, canines, and non-human primates with serial blood sampling. Compartmental modeling (e.g., non-linear mixed-effects modeling in Phoenix WinNonlin) quantifies clearance (CL), volume of distribution (Vd), and half-life (t½). Interspecies scaling via allometric principles (e.g., CL vs. body weight) predicts human PK .
Q. How can computational approaches improve the prediction of this compound’s off-target effects?
- Methodological Answer : Molecular docking (AutoDock Vina) against the ChEMBL database identifies potential off-targets (e.g., adrenergic or histamine receptors). Follow with machine learning models (e.g., Random Forest) trained on ToxCast data to prioritize high-risk targets for experimental validation .
Q. What strategies mitigate batch-to-batch variability in this compound’s stability during long-term storage?
- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) under varying temperatures (25°C, 40°C) and humidity (60% RH). Use DOE (design of experiments) to optimize excipient ratios (e.g., antioxidants, pH buffers). Stability-indicating assays (e.g., UHPLC-PDA) track degradation products (e.g., tropic acid derivatives) .
Q. How should researchers integrate omics data to elucidate this compound’s metabolic pathways?
- Methodological Answer : Combine metabolomics (LC-QTOF-MS) and transcriptomics (RNA-seq) in hepatocyte models. Pathway enrichment analysis (KEGG, Reactome) identifies enzymes (e.g., CYP3A4, UGT1A1) involved in phase I/II metabolism. Knockout models (CRISPR/Cas9) validate enzyme contributions .
Q. Guidance for Data Presentation
- Tables : Use Roman numerals (Table I, II) with footnotes explaining abbreviations. Include statistical metrics (mean ± SD, p-values) .
- Figures : Ensure high-resolution (300 dpi) for chromatograms/dose-response curves. Label axes with units and error bars (SEM/CI 95%) .
- Supplemental Data : Upload raw NMR spectra, docking parameters, or toxicity datasets to repositories like Figshare, citing DOIs in the main text .
Q. Ethical and Reproducibility Considerations
Eigenschaften
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2/h3-7,14-16H,1,8-11H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUIZWXOSDVQJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871704 | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500-55-0 | |
Record name | Apoatropine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.188 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.